REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH2:4].CO[CH:12]1[CH2:16][CH2:15][CH:14](OC)O1>C(O)(=O)C>[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[N:4]1[CH:12]=[CH:16][CH:15]=[CH:14]1
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Name
|
|
Quantity
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60.5 g
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Type
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reactant
|
Smiles
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CC1=C(N)C(=CC=C1)C
|
Name
|
|
Quantity
|
572 g
|
Type
|
reactant
|
Smiles
|
COC1OC(CC1)OC
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Name
|
|
Quantity
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600 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated at 60°
|
Name
|
|
Type
|
product
|
Smiles
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CC1=C(C(=CC=C1)C)N1C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |